
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with chlorine at position 2, a nitro group at position 6, and an ethyl ester moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-6-nitroquinoline-3-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl nitroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of ethyl 2-amino-6-nitroquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxides
Scientific Research Applications
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and heterocyclic frameworks. Below is a comparative analysis:
Substituent Effects on Reactivity and Stability
- Nitro Groups: The nitro group at C6 in Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions and stabilizing the ring against oxidation .
- Chlorine Substituents : Chlorine at C2 (or C4/C7 in analogs) enhances halogen bonding and may influence pharmacokinetic properties .
- Ester Functionality : The ethyl ester at C3 allows for hydrolysis to carboxylic acids, enabling further derivatization .
Physical and Spectroscopic Properties
- Melting Points: Varied by substituents; e.g., Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (data unavailable) vs.
- NMR Signatures: Distinct splitting patterns for protons near electron-withdrawing groups (e.g., NO₂ causes deshielding; see for quinoxaline analogs) .
Computational and Analytical Tools
- Crystallography: SHELX and WinGX suites are used for structural refinement of analogous compounds (e.g., quinoxaline derivatives in ) .
- Visualization : Mercury software aids in analyzing packing patterns and hydrogen-bonding interactions .
Biological Activity
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has a molecular formula of C12H10ClN2O3 and a molecular weight of approximately 280.66 g/mol. The compound features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a chlorine atom and a nitro group attached to the quinoline structure. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This mechanism suggests potential applications in cancer therapy and antimicrobial treatments.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. Research has shown that quinoline derivatives can inhibit the growth of various bacteria and fungi, making them promising candidates for developing new antibiotics .
Antitumor Activity
The compound is also being investigated for its antitumor activity. Some studies suggest that it may induce apoptosis in cancer cells by influencing cellular pathways related to growth regulation. The presence of the nitro group is often associated with enhanced antitumor effects, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components.
Synthesis
Several synthetic routes have been developed for producing this compound. These methods allow for efficient laboratory production, which is crucial for further pharmacological studies. Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction and strong oxidizing agents like potassium permanganate for oxidation.
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial properties of several quinoline derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
- Antitumor Efficacy : Another research effort focused on the antitumor effects of this compound in vitro. The study demonstrated that treatment with this compound led to increased apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Antimicrobial Activity | Antitumor Activity | Notable Features |
---|---|---|---|
This compound | Moderate | Significant | Nitro group enhances reactivity |
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | High | Moderate | Different substitution pattern affects activity |
Ethyl 4-methylquinoline-3-carboxylate | Low | Low | Lacks nitro group; less reactive |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-chloro-6-nitroquinoline-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions involving substituted anilines and diethyl malonate under acidic or catalytic conditions. For example, heating (e.g., 453 K) with piperidine as a catalyst facilitates cyclization and esterification . Optimization includes:
- Temperature control : Excessive heat may lead to decomposition; monitoring via TLC ensures reaction progression.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate eluants) and recrystallization (ethyl acetate) yield high-purity crystals .
- Yield improvement : Stoichiometric adjustments (e.g., 1.2:1 molar ratio of diethyl malonate to precursor) enhance product formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- X-ray crystallography : Resolves molecular geometry and packing. Programs like SHELXL refine anisotropic displacement parameters and validate bond lengths/angles (e.g., C–Cl: 1.73–1.75 Å, C–NO₂: 1.21–1.23 Å) .
- NMR spectroscopy : 1H NMR identifies ester protons (δ 1.3–1.5 ppm for –CH₂CH₃) and aromatic protons (δ 7.5–8.5 ppm for quinoline ring) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 327.75 for C₁₈H₁₄ClNO₃) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data interpretation for this compound derivatives?
- Resolution strategy :
- Multi-software validation : Cross-check refinement results using SHELXL (for small molecules) and WinGX (for data integration). Discrepancies in thermal parameters may indicate twinning or disorder .
- Rigorous error analysis : Apply Hamilton’s R-factor ratio test to compare models. For example, a 5% decrease in R₁ after anisotropic refinement confirms improved accuracy .
- Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions at the 2-chloro position of this compound?
- Mechanistic analysis :
- Electronic effects : The electron-withdrawing nitro group at C6 increases electrophilicity at C2, favoring nucleophilic attack (e.g., by amines or thiols) .
- Steric considerations : Substituents at C3 (ester) and C6 (nitro) create a planar quinoline ring, reducing steric hindrance at C2 .
- Kinetic studies : Pseudo-first-order kinetics under varying pH and temperature reveal activation energies (~50–70 kJ/mol) for SNAr mechanisms .
Q. How can computational modeling complement experimental data in predicting the biological activity of derivatives?
- Integrated approach :
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase binding pockets). High-affinity derivatives show hydrogen bonding with –NO₂ and ester groups .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Nitro and chloro groups enhance activity via increased lipophilicity .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
Properties
CAS No. |
91538-58-8 |
---|---|
Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
ethyl 2-chloro-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7-5-8(15(17)18)3-4-10(7)14-11(9)13/h3-6H,2H2,1H3 |
InChI Key |
MKIBQVFEVREZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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